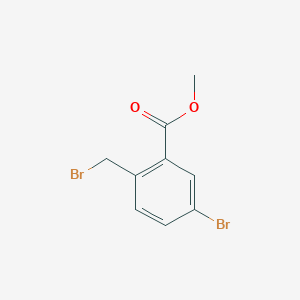

Methyl 5-bromo-2-(bromomethyl)benzoate

Overview

Description

“Methyl 5-bromo-2-(bromomethyl)benzoate” is a chemical compound with the molecular formula C9H8Br2O2 . It is used as a catalytic agent and petrochemical additive . The compound is soluble in water .

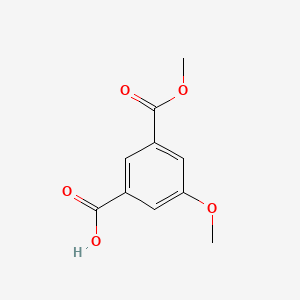

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(bromomethyl)benzoate” consists of a benzoate core with bromomethyl and methyl substituents at the 2 and 5 positions, respectively . The molecular weight of the compound is 307.97 .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(bromomethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 307.97 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications

Catalytic Agent

Methyl 5-bromo-2-(bromomethyl)benzoate serves as a catalyst in chemical reactions. Its bromine-containing functional groups can facilitate transformations such as halogenation, esterification, and nucleophilic substitutions. Researchers often employ it to accelerate specific reactions due to its reactivity and stability .

Petrochemical Additive

In the petrochemical industry, this compound plays a role as an additive. Its presence can enhance the performance of fuels, lubricants, or other petroleum-based products. The bromine substituents may influence combustion properties, viscosity, or stability .

Cell Analysis Methods

Scientists utilize Methyl 5-bromo-2-(bromomethyl)benzoate in cell analysis techniques. It may be part of fluorescent probes or labeling agents for cellular imaging. The bromine moiety can aid in tracking specific cellular processes or structures .

Cell and Gene Therapy Solutions

As gene therapy and cell-based treatments advance, this compound finds relevance. It might participate in the modification of genetic material or serve as a precursor for bioactive molecules used in therapeutic applications .

Cell Culture

In cell culture laboratories, Methyl 5-bromo-2-(bromomethyl)benzoate could be involved in optimizing cell growth conditions. Researchers may explore its effects on cell viability, proliferation, or differentiation .

Chromatography

The compound’s unique structure makes it suitable for chromatographic separations. It could be a stationary phase in gas or liquid chromatography columns, aiding in the separation and analysis of complex mixtures .

Safety and Hazards

“Methyl 5-bromo-2-(bromomethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Methyl 5-bromo-2-(bromomethyl)benzoate primarily targets the respiratory system , eyes , and skin . The compound interacts with these targets, leading to various physiological responses.

Mode of Action

It’s known that brominated compounds often participate inelectrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, or electron-seeking species, and forms a bond with an electron-rich site on the target molecule .

Biochemical Pathways

Brominated compounds like this one are often involved inSuzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds . The organoboron reagents used in this process are generally environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution in the body

Result of Action

It’s known that the compound is hazardous and can cause burns by all exposure routes . Ingestion can cause severe swelling and severe damage to the delicate tissue .

Action Environment

The action of Methyl 5-bromo-2-(bromomethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s volatility could increase with temperature, potentially leading to greater inhalation exposure . Additionally, the compound forms explosive mixtures with air on intense heating , indicating that it should be handled with care in environments with high temperatures or open flames.

properties

IUPAC Name |

methyl 5-bromo-2-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIJBFVFEGZZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513209 | |

| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79670-17-0 | |

| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)

![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)